N-(2-{[(3,4-dichlorophenyl)carbonyl]amino}ethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
3,4-DICHLORO-N-(2-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)BENZAMIDE is a complex organic compound that features a benzamide core substituted with dichloro groups and a thiophene-oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-DICHLORO-N-(2-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)BENZAMIDE typically involves multi-step organic reactions. The initial step often includes the formation of the thiophene-oxadiazole moiety, which can be achieved through cyclization reactions involving thiophene derivatives and appropriate reagents. The benzamide core is then introduced through amide bond formation reactions, often using coupling agents like EDCI or DCC under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent reaction control to minimize impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
3,4-DICHLORO-N-(2-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.
Substitution: The dichloro groups on the benzamide core can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or metal hydrides like LiAlH4.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and substituted benzamides .
Scientific Research Applications
3,4-DICHLORO-N-(2-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3,4-DICHLORO-N-(2-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)BENZAMIDE involves its interaction with specific molecular targets. The thiophene-oxadiazole moiety can interact with enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and π-π stacking .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dichloro-N-(2-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]amino}ethyl)benzamide
- 3,4-Dichloro-N-(2-{[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]formamido}ethyl)benzamide
Uniqueness
3,4-DICHLORO-N-(2-{[3-(THIOPHEN-2-YL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)BENZAMIDE is unique due to its specific substitution pattern and the presence of both thiophene and oxadiazole rings, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications.
Properties
Molecular Formula |
C16H12Cl2N4O3S |
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Molecular Weight |
411.3 g/mol |
IUPAC Name |
N-[2-[(3,4-dichlorobenzoyl)amino]ethyl]-3-thiophen-2-yl-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C16H12Cl2N4O3S/c17-10-4-3-9(8-11(10)18)14(23)19-5-6-20-15(24)16-21-13(22-25-16)12-2-1-7-26-12/h1-4,7-8H,5-6H2,(H,19,23)(H,20,24) |
InChI Key |
BCVLTMUOLMXHOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NOC(=N2)C(=O)NCCNC(=O)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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